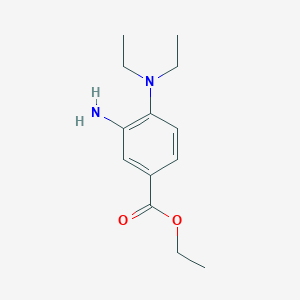

Ethyl 3-amino-4-(diethylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRCWGQINZGGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-amino-3-ethoxybenzoic acid with 2-(diethylamino)ethanol

One direct synthetic route involves reacting 4-amino-3-ethoxybenzoic acid with 2-(diethylamino)ethanol to form the ester bond. This reaction typically requires:

- Use of acid catalysts or coupling agents to facilitate esterification

- Controlled temperature and solvent choice to maximize yield and minimize side reactions

- Purification by crystallization or chromatography to obtain high purity product

This method benefits from the availability of substituted benzoic acid precursors and allows for structural validation via NMR and mass spectrometry.

Multi-step synthesis via nitration, esterification, and catalytic hydrogenation

A more industrially scalable method involves:

Step 1: Esterification of 4-nitrobenzoic acid with absolute ethanol in the presence of a solid catalyst and a water entrainer to remove water continuously and drive the reaction forward. The reaction is refluxed for 1-6 hours to achieve ester formation.

Step 2: Hydrogenation of the nitro group to the amino group using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere. This step converts the nitro ester intermediate to Ethyl 3-amino-4-(diethylamino)benzoate.

Step 3: Filtration and purification under nitrogen protection to prevent oxidation, followed by drying to obtain the final product with purity exceeding 99.5%.

This process avoids the generation of waste acid solutions, allows solvent and catalyst recycling, and is environmentally friendly with mild reaction conditions.

| Step | Reagents/Conditions | Catalyst | Notes |

|---|---|---|---|

| Esterification | 4-nitrobenzoic acid + absolute ethanol + water entrainer | Rare-earth oxide (e.g., neodymium sesquioxide) | Reflux 1-6 h, water continuously removed |

| Hydrogenation | Nitro ester + H₂ gas | 5% Pd/C (0.1%-5% w/w) | Reaction until H₂ uptake stops, mild temp |

| Purification | Filtration under N₂, cooling, drying | Mechanical filtration | Catalyst reused >10 times, product color improved |

- The molar ratio of 4-nitrobenzoic acid to ethanol is optimized between 1:0.5 to 1:2 to ensure complete esterification without excess solvent waste.

- Water entrainers such as toluene or dimethylbenzene are used in a mass ratio of 1:1 to 1:10 relative to 4-nitrobenzoic acid to facilitate azeotropic removal of water.

- The hydrogenation step uses Pd/C catalyst at 5% loading, with catalyst consumption carefully controlled to 0.1%-5% of the substrate mass for cost efficiency.

- The entire process is designed to be continuous and scalable, with solvent and catalyst recycling reducing environmental impact.

- Product purity is consistently above 99.5%, verified by analytical techniques such as NMR and mass spectrometry.

| Method | Key Steps | Catalysts/Conditions | Product Purity | Environmental Impact | Industrial Viability |

|---|---|---|---|---|---|

| Direct Esterification | 4-amino-3-ethoxybenzoic acid + 2-(diethylamino)ethanol | Acid catalyst, reflux, solvent control | Moderate to High | Moderate, solvent use | Suitable for lab scale |

| Multi-step Nitration-Ester-Hydrogenation | Nitration → Esterification → Pd/C hydrogenation | Rare-earth oxide catalyst, Pd/C hydrogenation | >99.5% | Green, solvent and catalyst recycling | High, continuous industrial process |

The preparation of this compound is well-established through multi-step processes involving esterification of nitro-substituted benzoic acids followed by catalytic hydrogenation. The methods emphasize green chemistry principles by minimizing waste and recycling catalysts and solvents. The use of rare-earth oxide catalysts for esterification and Pd/C for hydrogenation under controlled conditions ensures high purity and yield, making these methods suitable for industrial production with environmental and economic advantages.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(diethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoates, while reduction can produce primary or secondary amines.

Scientific Research Applications

Photoinitiation in Polymerization

Ethyl 3-amino-4-(diethylamino)benzoate is primarily known for its role as a photoinitiator in polymerization processes. When exposed to light, it generates reactive species that initiate the polymerization of monomers, making it valuable in the production of UV-curable coatings and inks. This application is crucial in industries such as printing and coatings, where rapid curing is essential.

Biochemical Studies

In biological research, this compound serves as a tool for studying enzyme interactions and cellular processes. Its ability to influence cell function through photoinitiation allows researchers to explore its effects on cell signaling pathways and gene expression. For example, studies have shown that photoinitiators can modulate cellular metabolism, providing insights into metabolic pathways and potential therapeutic targets.

Synthesis of Complex Organic Molecules

This compound acts as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for the introduction of various functional groups through electrophilic substitution reactions, making it a versatile building block in organic synthesis.

Industrial Applications

Beyond research, this compound has applications in the production of dyes and pigments. Its unique chemical properties enable it to serve as a precursor or additive in formulating colorants used in various products.

Case Study 1: Photoinitiators in Dental Materials

A study published in the Journal of Biomaterials Science investigated the cytocompatibility of photoinitiators like this compound in dental materials. The research demonstrated that this compound effectively initiated polymerization without adversely affecting fibroblast viability, indicating its potential for use in dental adhesives and restorative materials.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted how this compound could modulate enzyme activity through light activation. This study provided insights into how photoinitiators can influence biochemical pathways, suggesting future applications in drug development and therapeutic interventions .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(diethylamino)benzoate involves its interaction with specific molecular targets. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is part of a broader family of ethyl aminobenzoates with varying substituents. Key structural analogs include:

Notes:

- Lipophilicity: The diethylamino group increases lipophilicity (XLogP ~2.8) compared to methylamino (XLogP 1.2) but is less lipophilic than cyclohexylamino (XLogP 3.1) .

Physicochemical Properties

- Solubility: Diethylamino derivatives are less water-soluble than ethoxylated analogs (e.g., Ethoxylated ethyl-4-aminobenzoate, water-soluble due to polyethylene glycol chains) .

- Spectroscopic Data: NMR: Aromatic protons appear at δ 6.5–7.5 ppm; diethylamino groups show δ 1.2–1.4 (CH3) and δ 3.3–3.5 (N-CH2) . HRMS: Molecular ion peaks align with calculated masses (e.g., [M]+ for C13H20N2O2: 236.31) .

Biological Activity

Ethyl 3-amino-4-(diethylamino)benzoate, a compound with the molecular formula C13H18N2O2, has garnered interest in various biological applications due to its unique structural features and potential pharmacological properties. This article presents an overview of its biological activity, including its mechanisms of action, applications in biomedical fields, and relevant case studies.

Structural Characteristics and Synthesis

The compound is characterized by a benzoate structure with an amino group and a diethylamino substituent. These features contribute to its moderate lipophilicity, which is indicative of good membrane permeability and potential bioavailability in biological systems. The synthesis of this compound can be achieved through the reaction of 3-amino-4-(diethylamino)benzoic acid with ethanol:

This pathway allows for the introduction of various substituents on the aromatic ring, facilitating the exploration of structure-activity relationships (SAR).

Biological Activity Overview

This compound exhibits several notable biological activities:

- Local Anesthetic Properties : Compounds with similar structures have shown promise as local anesthetics and analgesics. The presence of both amino and diethylamino groups suggests potential interactions with neurotransmitter systems, influencing pain perception and modulation.

- Photoinitiator Applications : In biomedical engineering, this compound serves as a photoinitiator in cell encapsulation applications. When mixed with photosensitive polymers and exposed to light, it initiates polymerization, forming a protective network around cells. This is crucial for applications in drug delivery, tissue engineering, and cell therapy.

- Ultraviolet Filter : In cosmetic science, this compound is utilized as an ultraviolet (UV) filter in sunscreens. It absorbs UV rays, preventing skin damage upon application.

Research indicates that this compound may interact with various neurotransmitter receptors, potentially modulating central nervous system activity. Its ability to affect pain pathways suggests a mechanism involving the inhibition of pain transmission or modulation at the receptor level.

Cytotoxicity and Apoptosis Induction

Research has shown that certain derivatives can induce apoptosis in cancer cells while exhibiting selectivity for tumor cells over normal cells. This highlights the potential for this compound in cancer therapy, although further studies are needed to confirm these effects specifically for this compound .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Local Anesthetic | Potential interactions with neurotransmitter systems influencing pain modulation |

| Photoinitiator | Initiates polymerization in cell encapsulation applications |

| UV Filter | Absorbs UV rays in sunscreen formulations |

| Antimicrobial | Potential inhibition of bacterial growth (needs further study) |

| Cytotoxicity | Induces apoptosis selectively in tumor cells (needs further study) |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 3-amino-4-(diethylamino)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting ethyl 4-chloro-3-nitrobenzoate with diethylamine in the presence of a base like triethylamine in THF at room temperature (24 hours) yields intermediates, followed by reduction of the nitro group to an amine . Optimization includes adjusting stoichiometry (e.g., 2.0 equivalents of diethylamine), solvent choice (THF for solubility), and monitoring via TLC. Recrystallization from ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and amine/ester functionalities. For instance, aromatic protons appear at 6.5–8.0 ppm, while ethyl groups show signals near 1.2–4.3 ppm .

- IR : Stretching frequencies for NH (~3400 cm), ester C=O (~1700 cm), and aromatic C-N (~1250 cm) validate functional groups .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .

Advanced Research Questions

Q. How can structural disorder in this compound crystals be resolved during X-ray analysis?

- Methodological Answer : Disorder in diethylamino or ethyl groups (common in flexible substituents) requires multi-site refinement. For example, highlights split positions for disordered ethyl groups, resolved using SHELXL with occupancy ratios (e.g., 70:30). Hydrogen-bonding patterns (N–H⋯O) and graph-set analysis (e.g., motifs) help validate packing models despite disorder . Tools like PLATON/ADDSYM check for missed symmetry .

Q. What strategies address contradictions in reported hydrogen-bonding patterns for similar benzoate derivatives?

- Methodological Answer : Contradictions arise from solvent effects or polymorphism. Systematic analysis involves:

- Graph-set analysis (Etter’s rules) to categorize hydrogen bonds (e.g., chains vs. rings) .

- Validation software (e.g., CheckCIF) to flag geometric outliers and assess data quality .

- Temperature-dependent crystallography to probe dynamic disorder or phase transitions .

Q. How can synthetic routes be modified to reduce byproducts in this compound synthesis?

- Methodological Answer :

- Stepwise functionalization : Introduce diethylamino and amino groups sequentially to avoid competing reactions. For example, uses cyclohexylamine substitution followed by nitro reduction .

- Catalytic additives : Use NaSO to stabilize intermediates during condensation (e.g., ) .

- HPLC-MS monitoring : Identify and isolate byproducts early (e.g., ester hydrolysis products) .

Data Analysis and Validation

Q. What validation protocols ensure reliability in crystallographic data for this compound?

- Methodological Answer :

- SHELXL refinement : Use high-resolution data (>1.0 Å) for anisotropic displacement parameters. Check R (<5%) and completeness (>95%) .

- Hydrogen-bond validation : Compare observed interactions (e.g., N–H⋯O) with Etter’s donor-acceptor distance thresholds (2.8–3.2 Å) .

- Twinned data handling : For overlapping reflections, use TWINABS or refine with HKLF5 in SHELXL .

Q. How does hydrogen bonding influence the supramolecular assembly of this compound?

- Methodological Answer : The amine and ester groups drive assembly via N–H⋯O and C–H⋯π interactions. For example, shows chains formed by N–H⋯O bonds (2.87 Å, 158°), while diethylamino groups engage in weak C–H⋯O contacts. Graph-set analysis (e.g., chains) quantifies these motifs .

Experimental Design

Q. How to design a crystallization screen for this compound to obtain high-quality single crystals?

- Methodological Answer :

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation. used methanol evaporation over 3 days .

- Temperature gradients : Crystallize at 4°C to reduce disorder from thermal motion .

- Additives : Introduce ethyl gallate () or salts to template specific packing .

Tables

Table 1 : Key Crystallographic Data for this compound Derivatives

| Compound | Space Group | Hydrogen Bonds (Å) | Disorder Handling | Reference |

|---|---|---|---|---|

| RBB/EG Complex | Monoclinic | N–H⋯O: 2.85–3.10 | Split occupancy (70:30) | |

| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | C2/c | N–H⋯O: 2.87 | No significant disorder |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Diethylamine Equiv. | 2.0 | Minimizes unreacted chloride |

| Reaction Time | 24 h (RT) | Completes substitution |

| Recrystallization Solvent | Ethanol | Removes polar byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.